2-methyl-D-norleucine

Solubility Formulation Physicochemical properties

2-Methyl-D-norleucine [(2R)-2-amino-2-methylhexanoic acid, PDB ligand code 2JN] is a non-proteinogenic, chiral α,α-disubstituted amino acid of the leucine/norleucine family. Its Cα-tetrasubstituted architecture combines a D-configuration with a Cα-methyl group, placing it at the intersection of D-amino acid and Cα-methyl amino acid design spaces.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 105815-95-0
Cat. No. B012524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-D-norleucine
CAS105815-95-0
SynonymsD-Norleucine, 2-methyl- (9CI)
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCCC(C)(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1
InChIKeyLKZQHZQXROBVOO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-D-norleucine (CAS 105815-95-0) – Procurement-Relevant Identity and Baseline for Comparator Evaluation


2-Methyl-D-norleucine [(2R)-2-amino-2-methylhexanoic acid, PDB ligand code 2JN] is a non-proteinogenic, chiral α,α-disubstituted amino acid of the leucine/norleucine family [1]. Its Cα-tetrasubstituted architecture combines a D-configuration with a Cα-methyl group, placing it at the intersection of D-amino acid and Cα-methyl amino acid design spaces. This dual modification confers distinct physicochemical properties, conformational preferences, and metabolic stability relative to its closest comparators—L-2-methyl-norleucine, D-norleucine, L-norleucine, and other α-methyl amino acids—making direct generic substitution scientifically unsubstantiated .

Why In-Class Norleucine Analogs Cannot Substitute for 2-Methyl-D-norleucine in Research and Development


2-Methyl-D-norleucine is not merely a methylated norleucine or a D-enantiomer—it is a Cα-tetrasubstituted amino acid combining both modifications simultaneously. This dual modification alters three critical properties simultaneously: (i) aqueous solubility is reduced by approximately 52% relative to unsubstituted norleucine, affecting formulation and handling [1]; (ii) the Cα-methyl group restricts backbone conformational freedom, biasing peptide secondary structure toward turn and helical motifs that are inaccessible to standard norleucine [2]; and (iii) the D-configuration confers resistance to endogenous proteolytic degradation not available with L-amino acid counterparts [3]. These three effects are non-additive and interdependent—substituting with D-norleucine alone eliminates conformational restriction, while substituting with L-2-methyl-norleucine forfeits proteolytic stability. The evidence below quantifies these differences and their practical implications for scientific selection.

Quantitative Differentiation Evidence: 2-Methyl-D-norleucine vs. Closest Analogs and Alternatives


Aqueous Solubility Reduction vs. Unsubstituted Norleucine

The introduction of a Cα-methyl group onto the D-norleucine scaffold substantially alters aqueous solubility. The estimated water solubility of 2-methyl-D-norleucine at 25°C is 5,485 mg/L , compared to 11,490 mg/L for unsubstituted norleucine under identical temperature conditions [1]. This represents a 52% reduction in aqueous solubility attributable to the increased hydrophobicity conferred by the additional methyl substituent.

Solubility Formulation Physicochemical properties

Synthetic Accessibility: D-Enantiomer Resolution vs. L-Enantiomer Biosynthesis

The L-enantiomer of 2-methyl-norleucine can be produced via an enzymatic resolution process described in patent CN111187793A, which resolves DL-phenylacetyl-2-methyl-norleucine using a stereoselective enzyme to yield the L-isomer [1]. The D-enantiomer (target compound) is the residual isomer from such resolution processes or must be synthesized via alternative asymmetric routes. As the non-natural, non-proteinogenic enantiomer, the D-isomer is inherently scarcer in commercial supply chains and typically commands a higher procurement cost due to the absence of direct biosynthetic pathways that favor L-amino acid production.

Enantioselective synthesis Chiral resolution Procurement

Conformational Restriction: Cα-Methyl-Induced Helical Bias

Cα-methyl amino acids, as a class, are well-established to restrict the backbone φ and ψ dihedral angles, promoting turn and 3₁₀/α-helical conformations in peptides [1]. 2-Methyl-D-norleucine, as a Cα-methyl-D-amino acid, combines this conformational restriction with a D-configuration stereochemistry that favors left-handed helical conformations in model peptides. This is in contrast to (a) unsubstituted norleucine, which exhibits standard conformational flexibility; (b) L-2-methyl-norleucine, which favors right-handed helices; and (c) D-norleucine, which lacks the backbone restriction conferred by the Cα-methyl group. In published studies on the structurally analogous D-(αMe)Aun (Cα-methyl-2-amino-undecanoic acid), incorporation of the D-Cα-methyl amino acid into model peptides strongly favored left-handed 3₁₀-helical conformations as determined by FT-IR absorption, ¹H NMR, and CD techniques [2].

Peptide conformation Helix stabilization Peptidomimetic design

Proteolytic Stability Advantage of D-Configuration over L-Amino Acid Counterparts

The D-configuration of 2-methyl-D-norleucine confers resistance to proteolytic degradation by endogenous mammalian proteases, which are stereospecific for L-amino acid substrates. This is a well-established property of D-amino acids as a class [1]. When incorporated into peptide sequences, D-amino acid residues substantially reduce the rate of enzymatic cleavage compared to their L-counterparts. In the context of 2-methyl-D-norleucine, this D-configuration proteolytic resistance is synergistically combined with the Cα-methyl-induced conformational restriction, potentially providing dual protection: the D-configuration prevents recognition by L-specific proteases, while the Cα-methyl group sterically hinders access to the peptide backbone at the incorporation site [2]. Unsubstituted D-norleucine provides proteolytic resistance but lacks this additional steric barrier; L-2-methyl-norleucine provides steric hindrance but remains susceptible to L-specific proteases.

Protease resistance Metabolic stability Peptide therapeutics

Evidence-Backed Application Scenarios for 2-Methyl-D-norleucine Procurement


Conformationally Constrained Peptidomimetic Design Requiring Left-Handed Helicity

Researchers designing peptidomimetics that require a left-handed helical conformation should select 2-methyl-D-norleucine over its L-enantiomer or unsubstituted D-norleucine. The D-Cα-methyl architecture constrains backbone dihedral angles to favor left-handed 3₁₀-helical conformations, as supported by class-level evidence from structurally analogous D-(αMe)Aun peptides characterized by CD and FT-IR . This scenario applies to mirror-image peptide drug discovery, where D-peptide scaffolds are used to evade immune recognition while maintaining target-binding topology.

Protease-Resistant Therapeutic Peptide Lead Optimization

When optimizing peptide leads for extended in vivo half-life, 2-methyl-D-norleucine offers a dual protection strategy combining D-configuration protease evasion with Cα-methyl steric shielding of the peptide backbone . This amino acid should be prioritized over D-norleucine (which lacks the steric Cα-methyl barrier) or L-2-methyl-norleucine (which retains susceptibility to endogenous L-specific proteases) for positions in the peptide sequence identified as proteolytic hotspots.

Physicochemical Property Tuning in Peptide Formulation Development

Formulation scientists seeking to reduce aqueous solubility and increase hydrophobicity in peptide drug candidates can leverage the 52% solubility reduction of 2-methyl-D-norleucine relative to unsubstituted norleucine (5,485 vs. 11,490 mg/L at 25°C) . This property may be exploited to promote peptide aggregation for sustained-release formulations or to enhance encapsulation efficiency in liposomal or nanoparticle delivery systems, where moderate hydrophobicity improves loading.

Stereochemical Probe in Enzyme Substrate Specificity Studies

2-Methyl-D-norleucine serves as a stereochemical probe for investigating the substrate specificity of amino acid transporters, aminoacyl-tRNA synthetases, and proteolytic enzymes. Its D-configuration and Cα-methyl group each independently challenge enzyme active site complementarity, making it a stringent test substrate for evaluating enzyme stereospecificity and steric tolerance . This application is supported by its classification as a D-peptide-linking residue in the PDB chemical component dictionary [1], confirming its relevance in structural biology contexts.

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